Beta-defensin 13 is a member of the beta-defensin family of antimicrobial peptides, which are integral components of the innate immune system in vertebrates. These peptides are known for their ability to combat various pathogens, including bacteria, fungi, and viruses. Beta-defensin 13 is particularly noted for its role in host defense mechanisms, exhibiting antimicrobial activity against a range of microorganisms.
Beta-defensin 13 is primarily sourced from various mammalian species, including humans and pigs. In humans, it is encoded by the DEFB113 gene located on chromosome 8. The peptide is expressed in several tissues, including the skin, respiratory tract, and gastrointestinal tract, where it plays a crucial role in maintaining mucosal immunity.
Beta-defensins are classified into two main groups based on their structure: conventional beta-defensins and the more recently identified beta-defensins with additional cysteine residues. Beta-defensin 13 falls into the category of conventional beta-defensins characterized by a conserved structure that includes six cysteine residues forming three disulfide bonds.
The synthesis of beta-defensin 13 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. Recent studies have optimized this process using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which provides better control over the synthesis conditions and yields.
Technical Details:
Beta-defensin 13 possesses a characteristic structure typical of defensins, featuring a central β-sheet stabilized by disulfide bridges. The arrangement of these disulfide bonds is critical for its stability and biological function.
Data:
The primary chemical reactions involving beta-defensin 13 include:
Technical Details:
Beta-defensin 13 exerts its antimicrobial effects through several mechanisms:
Data:
Relevant Data:
Beta-defensin 13 has several important applications in scientific research and medicine:
Beta-defensin 13 (BD13) belongs to a rapidly evolving gene family characterized by clustered genomic arrangements and lineage-specific expansions. The β-defensin superfamily is defined by a conserved six-cysteine motif (C-X₆-C-X₄-C-X₉-C-X₆-CC) forming three disulfide bonds (C1–C5, C2–C4, C3–C6) that stabilize the functional peptide structure [1] [4]. Genomic mapping across vertebrates reveals that β-defensin genes reside in complex multigenic clusters shaped by repeated duplication events. In Bos taurus (cattle), BD13 localizes to chromosome 13 within a 320-kb cluster containing 18 β-defensin genes, while other clusters exist on chromosomes 8, 23, and 27 [5] [9]. This organizational pattern is conserved yet divergent: primates harbor a major cluster at 8p23.1, while galliform birds concentrate avian β-defensins (AvBDs) between CTSB and TRAM2 loci [4] [6].
Comparative phylogeny demonstrates that BD13 orthologs are restricted to artiodactyls (even-toed ungulates), with no direct equivalents in primates or rodents. Synteny analysis indicates that the chromosome 13 cluster in cattle—including DEFB113, the gene encoding BD13—shares ancestral linkage with reproductive-tissue-specific β-defensins in other mammals. For example, primate β-defensin 126 (DEFB126), crucial for sperm function, resides in a syntenic region on human chromosome 20 [9]. The genomic organization of BD13 and its paralogs follows a two-exon structure: Exon 1 encodes a signal peptide, while Exon 2 encodes the mature peptide containing the antimicrobial and immunomodulatory domains [4].
Table 1: Genomic Organization of β-Defensin Clusters Across Vertebrates
Species | Chromosomal Location | Cluster Size | Key Genes | Expression Focus |
---|---|---|---|---|
Cattle (Bos taurus) | Chr 13 | 320 kb | DEFB113 (BD13), DEFB126 | Reproductive tract |
Human (Homo sapiens) | 8p23.1 | ~400 kb | DEFB4, DEFB103 | Epithelial/Immune |
Chicken (Gallus gallus) | Chr 3 | 66–200 kb | AvBD6, AvBD7 | Immune/Reproductive |
Pig (Sus scrofa) | Chr 7, 14, 15, 17 | Multiple clusters | pBD1, pBD129 | Kidney/Testis |
β-defensins, including BD13, belong to the trans-defensin superfamily, which diverged evolutionarily from cis-defensins over 600 million years ago. Cis-defensins—found in plants, fungi, and invertebrates—exhibit a parallel disulfide topology (C1–C8, C2–C7, C3–C6, C4–C5) stabilizing a cysteine-stabilized α-helix/β-sheet (CSαβ) fold. In contrast, trans-defensins like BD13 adopt an antiparallel β-sheet fold with disulfide bonds arranged as C1–C5, C2–C4, C3–C6 [3] [10]. This structural divergence arose from convergent evolution to optimize host defense in distinct physiological environments.
BD13 traces its origin to big defensins, ancestral trans-defensins retaining an N-terminal hydrophobic domain fused to a C-terminal β-defensin-like domain. Big defensins persist in marine invertebrates (e.g., horseshoe crabs, bivalves) and basal chordates (e.g., amphioxus) [10]. During vertebrate evolution, the N-terminal domain was lost, giving rise to compact β-defensins like BD13. This transition likely enhanced functional versatility: the truncated structure allowed for novel electrostatic surfaces optimized for interacting with microbial membranes or host receptors [3] [10]. BD13’s C-terminal domain retains 30% sequence similarity to big defensins from Crassostrea gigas (Pacific oyster), confirming this evolutionary trajectory [10].
Table 2: Structural and Evolutionary Features of Defensin Superfamilies
Feature | Cis-Defensins | Trans-Defensins (Big Defensins) | Trans-Defensins (β-Defensins e.g., BD13) |
---|---|---|---|
Disulfide Bonds | C1–C8, C2–C7, C3–C6, C4–C5 | C1–C5, C2–C4, C3–C6 (C-terminal domain) | C1–C5, C2–C4, C3–C6 |
Domain Structure | Single CSαβ domain | N-terminal hydrophobic + C-terminal β-defensin | Single β-defensin domain |
Evolutionary Origin | Plants/fungi/invertebrates | Marine invertebrates (e.g., oysters) | Vertebrates (≥400 mya) |
Salt Stability | Low | High (N-domain enhances stability) | Variable (BD13: moderate) |
BD13’s genetic landscape has been shaped by lineage-specific duplication and copy number variation (CNV). In cattle, the chromosome 13 β-defensin cluster has undergone at least three major duplication bursts since the divergence of ruminants 25–30 million years ago [5] [9]. This generated tandem gene arrays including DEFB113 (BD13), DEFB126, and DEFB128, all sharing >85% nucleotide identity in exon 2 [9]. CNV profiling in 100 bulls revealed that BD13 (DEFB113) exhibits 2–6 copies per diploid genome in Holstein cattle, while other breeds (e.g., Angus) show lower duplication frequencies [9] [10]. This CNV arises from non-allelic homologous recombination (NAHR) mediated by segmental duplications flanking the cluster [9].
Functionally, CNV correlates with reproductive adaptation. β-defensins in this cluster (e.g., BD13, DEFB126) bind sperm surface glycosaminoglycans, modulating sperm motility, capacitation, and oviductal navigation [9]. Bulls with higher DEFB113 copies exhibit elevated BD13 expression in the epididymis and enhanced sperm resilience to uterine immune responses [9]. Conversely, the chromosome 27 cluster—enriched in epithelial and immune β-defensins—shows distinct CNV patterns; DEFB103 is entirely absent in 15% of cattle genomes, suggesting trade-offs between mucosal immunity and reproductive specialization [5].
Table 3: Copy Number Variation (CNV) of Beta-Defensin Genes in Cattle
Genomic Cluster | Chromosome | Representative Genes | CNV Range (Copies/Diploid Genome) | Functional Association |
---|---|---|---|---|
Reproductive | 13 | DEFB113 (BD13), DEFB126 | 2–6 | Sperm protection, fertility |
Epithelial/Immune | 27 | DEFB103, DEFB107 | 0–4 (DEFB103 null in 15% of cattle) | Ruminal immunity |
Ancestral | 8 | DEFB108, DEFB109 | 1–3 | Broad-spectrum antimicrobial |
Minor | 23 | DEFB122, DEFB123 | 1–2 | Undetermined |
Compounds Mentioned
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